
Hydroxytetraphenylantimony
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxytetraphenylantimony is an organometallic compound with the chemical formula C24H22OSb It is a derivative of antimony, characterized by the presence of four phenyl groups and a hydroxyl group attached to the antimony atom
准备方法
Synthetic Routes and Reaction Conditions: Hydroxytetraphenylantimony can be synthesized through the reaction of pentaphenylantimony with water. The reaction typically involves the following steps:
- Dissolution of pentaphenylantimony in an appropriate solvent such as benzene or toluene.
- Addition of water to the solution, leading to the substitution of one phenyl group with a hydroxyl group.
- The reaction mixture is then stirred and heated under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to mix pentaphenylantimony and water.
- Continuous monitoring of reaction conditions such as temperature and pressure to optimize yield.
- Purification of the product through recrystallization or distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions: Hydroxytetraphenylantimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: Reduction reactions can convert it back to pentaphenylantimony.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogen acids (HCl, HBr) or carboxylic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of antimony(V) oxides or hydroxides.
Reduction: Regeneration of pentaphenylantimony.
Substitution: Formation of tetraphenylantimony halides or carboxylates.
科学研究应用
Hydroxytetraphenylantimony has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antileishmanial agent.
Industry: Utilized in the production of antimony-containing polymers and materials with specific properties.
作用机制
The mechanism of action of hydroxytetraphenylantimony involves its interaction with molecular targets through coordination chemistry. The phenyl groups and hydroxyl group allow it to form complexes with various substrates, influencing their reactivity and stability. The pathways involved include:
Coordination with metal ions: Enhancing catalytic activity.
Interaction with organic molecules: Modifying their chemical properties.
相似化合物的比较
Hydroxytetraphenylantimony can be compared with other organoantimony compounds such as:
Triphenylantimony: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Pentaphenylantimony: Contains an additional phenyl group, leading to different reactivity and applications.
Tetraphenylantimony halides: Similar structure but with halide substituents instead of the hydroxyl group, affecting their chemical behavior.
Uniqueness: this compound’s unique combination of phenyl groups and a hydroxyl group provides distinct reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
19638-16-5 |
|---|---|
分子式 |
C24H21OSb |
分子量 |
447.2 g/mol |
IUPAC 名称 |
tetraphenylstibanium;hydroxide |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |
InChI 键 |
SROFHTWEIJBMNA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
规范 SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |
Key on ui other cas no. |
19638-16-5 |
相关CAS编号 |
13371-35-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


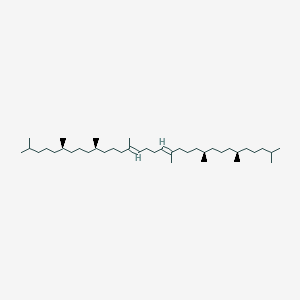
![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)
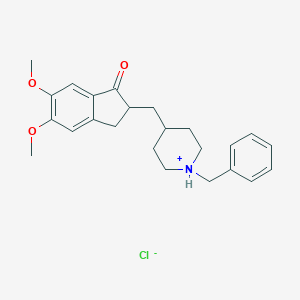

![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)
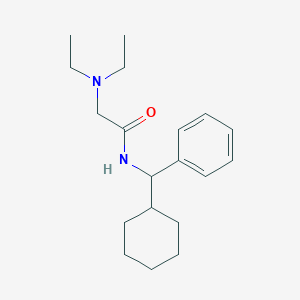
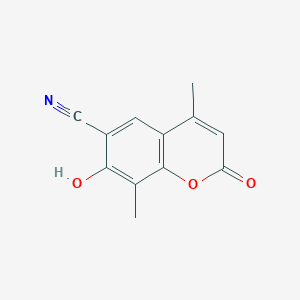

![disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B11925.png)
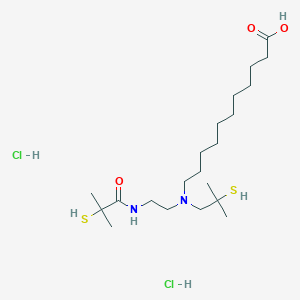
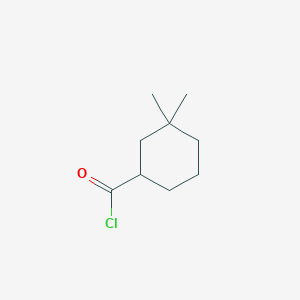
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
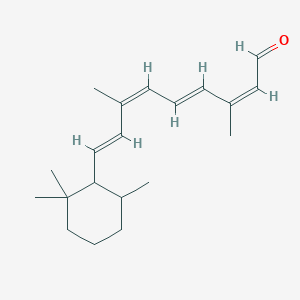
![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)
